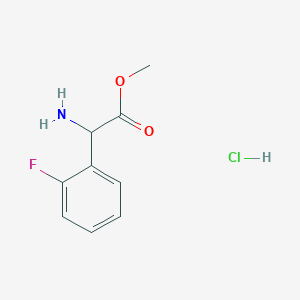

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride

Beschreibung

Historical context of fluorinated glycines and their applications

The historical development of fluorinated glycines represents a fascinating evolution in synthetic chemistry, beginning with early attempts to modify the simplest amino acid structure through strategic fluorine incorporation. The first systematic investigations into fluorinated glycine derivatives emerged in the 1990s, when researchers recognized the potential for these compounds to serve as powerful tools in medicinal chemistry and protein design. Early synthetic approaches focused on the development of N-protected fluoroglycines, with pioneering work demonstrating the feasibility of preparing stable fluorinated amino acid derivatives that could withstand standard synthetic manipulations.

The significance of fluorinated glycines became apparent through their applications in enzyme inhibition and protein modification studies. Research demonstrated that the incorporation of fluorine atoms at the alpha position of glycine derivatives could dramatically alter the binding characteristics and biological activity of resulting peptides and proteins. These early applications established fluorinated glycines as valuable probes for understanding enzyme mechanisms and as potential therapeutic agents with enhanced metabolic stability.

Synthetic methodologies for fluorinated glycines have undergone significant refinement over the decades, with researchers developing increasingly sophisticated approaches to control stereochemistry and improve yields. The evolution from simple halogenation reactions to modern photoredox-catalyzed transformations represents a remarkable advancement in synthetic capability. Contemporary methods now enable the preparation of diverse fluorinated glycine derivatives with excellent enantioselectivity and functional group tolerance, expanding their utility in complex synthetic applications.

The applications of fluorinated glycines have expanded beyond traditional medicinal chemistry to encompass materials science, chemical biology, and protein engineering. Modern research has demonstrated the utility of these compounds in designing peptides with enhanced thermal stability, altered conformational preferences, and improved resistance to enzymatic degradation. These developments have established fluorinated glycines as essential building blocks in the modern synthetic chemist's toolkit, with applications spanning from fundamental research to commercial pharmaceutical development.

Role of fluorine in modifying physicochemical properties

The incorporation of fluorine atoms into amino acid structures produces profound modifications in physicochemical properties that distinguish fluorinated derivatives from their natural counterparts. The unique electronic characteristics of fluorine, including its high electronegativity and small van der Waals radius, create distinctive effects on molecular behavior that extend far beyond simple steric considerations. These modifications manifest in altered hydrophobicity patterns, modified hydrogen bonding capabilities, and significantly changed conformational preferences that collectively influence biological activity and synthetic utility.

Fluorine substitution fundamentally alters the hydrophobic character of amino acid derivatives through the creation of "polar hydrophobicity," a unique phenomenon where fluorinated regions exhibit both hydrophobic and polar characteristics simultaneously. This dual nature arises from the high electronegativity of fluorine atoms, which create local dipolar effects while maintaining overall hydrophobic character through weak intermolecular interactions. The resulting molecules often display enhanced membrane permeability and altered partition coefficients compared to their non-fluorinated analogs, properties that prove particularly valuable in pharmaceutical applications where bioavailability and tissue distribution are critical considerations.

The conformational effects of fluorine incorporation represent another crucial aspect of these modifications, with fluorinated amino acids often exhibiting altered backbone flexibility and side-chain orientation preferences. Computational and experimental studies have demonstrated that fluorine atoms can stabilize specific conformational states through intramolecular interactions, including weak hydrogen bonds between fluorine and nearby hydrogen atoms. These effects can dramatically influence the three-dimensional structure of peptides and proteins containing fluorinated amino acids, leading to altered binding characteristics and biological activity profiles.

Metabolic stability represents perhaps the most practically significant modification imparted by fluorine incorporation, with fluorinated amino acids typically exhibiting enhanced resistance to enzymatic degradation compared to natural amino acids. The strong carbon-fluorine bond and altered electronic environment created by fluorine substitution often render these compounds less susceptible to proteolytic cleavage and oxidative metabolism. This enhanced stability has proven particularly valuable in drug design applications, where improved pharmacokinetic properties can significantly enhance therapeutic efficacy and reduce dosing frequency requirements.

Significance of methyl ester and hydrochloride salt forms

The methyl ester form of fluorinated amino acids represents a critical structural modification that addresses both synthetic accessibility and practical handling considerations inherent in amino acid chemistry. Esterification of the carboxylic acid functionality serves multiple purposes, including protection of the acid group during synthetic manipulations, enhancement of lipophilicity for improved membrane permeability, and modification of crystallization properties that can facilitate purification and characterization. The methyl ester moiety provides an optimal balance between stability and reactivity, remaining intact under most synthetic conditions while being readily hydrolyzed when deprotection is required.

The choice of methyl ester over other alkyl esters reflects practical considerations related to synthetic efficiency and economic viability. Methyl esters generally exhibit favorable solubility characteristics in common organic solvents while maintaining sufficient stability for storage and handling. The relatively small steric footprint of the methyl group minimizes potential interference with other synthetic transformations, making these derivatives particularly suitable for incorporation into complex synthetic sequences. Additionally, the methyl ester functionality can be selectively removed under mild conditions without affecting other protecting groups or sensitive functionalities present in the molecule.

Hydrochloride salt formation represents an equally important aspect of these compounds, addressing solubility and stability concerns that frequently arise with free amino acid derivatives. The formation of hydrochloride salts dramatically improves water solubility while providing a crystalline form that facilitates purification, characterization, and long-term storage. This salt formation is particularly critical for fluorinated amino acids, which often exhibit altered solubility profiles compared to their natural counterparts due to the unique properties imparted by fluorine substitution.

The combination of methyl esterification and hydrochloride salt formation creates compounds with optimal characteristics for both research and potential commercial applications. These modifications ensure that fluorinated amino acid derivatives remain shelf-stable under ambient conditions while retaining the necessary reactivity for incorporation into peptides and other complex molecules. The enhanced handling characteristics provided by these modifications have been instrumental in facilitating the widespread adoption of fluorinated amino acids in medicinal chemistry and chemical biology research, enabling researchers to explore the unique properties of these compounds without the complications associated with unstable or poorly soluble precursors.

Eigenschaften

IUPAC Name |

methyl 2-amino-2-(2-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGBOUWVMMUKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes

The primary synthetic route for methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride involves the condensation of 2-fluorobenzaldehyde with glycine methyl ester hydrochloride under basic conditions. This method is analogous to the well-documented synthesis of related para-fluoro derivatives but adjusted for the ortho-fluoro substitution pattern.

$$

\text{2-fluorobenzaldehyde} + \text{glycine methyl ester hydrochloride} \xrightarrow[\text{NaOH}]{\text{solvent}} \text{Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride}

$$

- The reaction proceeds via nucleophilic addition of the glycine methyl ester to the aldehyde, followed by dehydration to form the α-amino ester.

- The base (e.g., sodium hydroxide) neutralizes the hydrochloride salt and facilitates the condensation.

- Solvents such as ethanol or methanol are commonly used, with reaction temperatures typically ranging from room temperature to 70 °C.

- Purification involves crystallization or chromatographic techniques to isolate the hydrochloride salt form.

Alternative Synthetic Approaches

- Reductive Amination: An alternative involves reductive amination of 2-fluorophenylacetaldehyde with methylamine, followed by esterification. However, this is less common due to the availability of glycine methyl ester hydrochloride as a starting material.

- Pd-Catalyzed Coupling Reactions: Although more complex, palladium-catalyzed cross-coupling methods can introduce the 2-fluorophenyl group onto amino acid derivatives, but these are generally used for more complex analogs rather than the simple methyl ester.

Industrial and Scale-Up Considerations

- Continuous flow reactors have been employed in similar α-amino ester syntheses to enhance reaction control, reduce reaction times, and improve yields.

- Green chemistry principles such as solvent recycling and minimizing hazardous reagents are increasingly integrated into scale-up processes.

- Typical yields range from 60% to 85%, depending on reaction parameters and purification efficiency.

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Base | NaOH, KOH (1-3 equivalents) | Neutralizes hydrochloride, promotes condensation |

| Solvent | Methanol, Ethanol, THF | Methanol preferred for solubility and reactivity |

| Temperature | 20–70 °C | Higher temperatures increase rate but risk side reactions |

| Reaction Time | 6–24 hours | Longer times improve conversion but may cause racemization |

| Purification | Crystallization, Column Chromatography | Crystallization preferred for hydrochloride salt |

- NMR Spectroscopy: Characteristic ^1H NMR signals include aromatic protons around δ 7.0–7.5 ppm, α-proton adjacent to NH near δ 5.4–5.5 ppm, and methyl ester protons at δ 3.6 ppm.

- Mass Spectrometry: Confirms molecular weight of 183.18 g/mol.

- X-ray Crystallography: Used to confirm stereochemistry and hydrogen bonding in the hydrochloride salt.

- Chiral HPLC: Employed to assess enantiomeric purity, important for biological activity.

- Yield Optimization: Systematic variation of base concentration, solvent polarity, and temperature can optimize yields and minimize side reactions such as ester hydrolysis or racemization.

- Side Reactions: Hydrolysis of the ester group and racemization at the α-carbon are common side reactions; controlling pH and reaction time mitigates these.

- Flow Chemistry: Implementation of continuous flow synthesis improves reproducibility and safety, reducing exposure to hazardous reagents.

| Aspect | Details |

|---|---|

| Starting Materials | 2-Fluorobenzaldehyde, Glycine methyl ester hydrochloride |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Methanol or ethanol |

| Temperature | 20–70 °C |

| Reaction Time | 6–24 hours |

| Purification | Crystallization or column chromatography |

| Typical Yield | 60–85% |

| Molecular Weight | 183.18 g/mol |

| Molecular Formula | C9H10FNO2 |

| Analytical Techniques | NMR, MS, X-ray crystallography, chiral HPLC |

The preparation of methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride is well-established through condensation of 2-fluorobenzaldehyde with glycine methyl ester hydrochloride under basic conditions. Optimization of reaction parameters and purification methods allows for efficient synthesis with good yields and purity. Advanced techniques such as continuous flow synthesis and thorough analytical characterization ensure reproducibility and quality, meeting the demands of both research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-fluorophenylacetic acid or 2-fluorobenzyl ketone.

Reduction: Formation of 2-fluorophenylethanol.

Substitution: Formation of N-substituted derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride serves as an intermediate for synthesizing various organic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution, allows it to be a versatile building block in synthetic organic chemistry.

Chemical Reactions

- Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : The amino group can participate in nucleophilic substitution, leading to diverse derivatives.

Biological Research

The compound has been studied for its potential biological activities, particularly its interaction with biomolecules. It has shown promise in modulating enzyme activities and influencing metabolic pathways.

- PDE4 Inhibition : Research indicates that methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride significantly inhibits phosphodiesterase 4 (PDE4), leading to increased cyclic adenosine monophosphate (cAMP) levels in human bronchial epithelial cells. This suggests potential applications in treating respiratory diseases characterized by inflammation.

- Antimicrobial Properties : Comparative studies have shown that this compound exhibits superior antimicrobial activity against pathogens such as E. coli and C. albicans, outperforming its chloro and bromo analogs.

Medicinal Chemistry

This compound is being investigated for its therapeutic properties, particularly as a precursor in drug development targeting various diseases. Its unique structural features may enhance its efficacy as a drug candidate.

Potential Therapeutic Applications

- Respiratory Diseases : Due to its PDE4 inhibitory activity, it is being explored for treating conditions like chronic obstructive pulmonary disease (COPD).

- Neurological Disorders : Its structural properties may also make it suitable for developing treatments for neurological conditions.

Industrial Applications

In industry, methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride is utilized in producing specialty chemicals and materials. Its unique properties make it valuable in various chemical processes.

Study on PDE4 Inhibition

A notable study demonstrated that methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride effectively inhibited PDE4 activity in vitro, resulting in increased cAMP levels in human bronchial epithelial cells. This finding underscores its potential utility in managing inflammatory respiratory diseases.

Antimicrobial Testing

In comparative antimicrobial testing, this compound exhibited enhanced efficacy against E. coli and C. albicans compared to structurally similar compounds lacking the fluorine substitution, indicating a possible advantage in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of methyl amino(2-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

- Substituent : Chlorine (Cl) at the ortho position.

- Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine increase lipophilicity (logP) and may enhance receptor binding affinity via hydrophobic interactions.

- Application : Used in Ugi reactions for synthesizing thiobenzodiazepines, though yields may vary due to differences in starting material purity .

Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride

- Substituent : Methoxy (OMe) group at the ortho position.

- However, it improves solubility in polar solvents .

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride

- Substituent : Trifluoromethyl (CF₃) at the ortho position.

- Impact : The CF₃ group introduces significant steric bulk and strong electron-withdrawing effects, which can enhance metabolic stability and bioavailability. However, it may reduce solubility in aqueous media .

Substituent Position and Steric Effects

(R/S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride

- Substituent : Bromine (Br) at the para position.

- Impact : Bromine’s larger size enhances van der Waals interactions in receptor binding, making it useful in radiopharmaceuticals. However, it poses challenges in purification due to higher molecular weight (287.55 g/mol vs. 215.63 g/mol for the 2-fluoro analog) .

Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride

- Substituent : Fluorine at the 3-position and methyl at the 2-position.

- This combination is advantageous in prodrug design .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biologische Aktivität

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClFNO₂

- Molecular Weight : 219.64 g/mol

- Functional Groups : The presence of an amino group allows for hydrogen bonding, while the fluorine atom increases lipophilicity and metabolic stability, enhancing the compound's interaction with biological targets .

The biological activity of methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride is primarily attributed to its ability to modulate the activity of enzymes and receptors through:

- Phosphodiesterase Inhibition : It acts as a selective phosphodiesterase-4 (PDE4) inhibitor, which regulates levels of cyclic adenosine monophosphate (cAMP). This modulation is crucial in various physiological processes, including inflammation and neurotransmission .

- Binding Affinity : The fluorophenyl group enhances binding affinity to specific targets, leading to diverse physiological outcomes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride. It has shown activity against various bacterial strains, suggesting its role as a potential therapeutic agent against infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

As a PDE4 inhibitor, methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride has potential applications in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD). By increasing cAMP levels, it can reduce inflammatory responses in various tissues .

Case Studies and Research Findings

- Study on PDE4 Inhibition : A study demonstrated that methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride significantly inhibited PDE4 activity in vitro, leading to increased cAMP levels in human bronchial epithelial cells. This suggests its potential utility in respiratory diseases characterized by inflammation .

- Antimicrobial Testing : In a comparative study involving several compounds with similar structures, methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride exhibited superior antimicrobial properties against E. coli and C. albicans compared to its chloro and bromo analogs .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Begin with a 2-fluorophenylglycine precursor and perform esterification using methanol under acidic catalysis (e.g., thionyl chloride or HCl gas). The hydrochloride salt is formed by treating the free base with concentrated HCl. Purification via recrystallization from ethanol/diethyl ether (1:3 ratio) enhances purity. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity. The fluorine atom’s electronegativity causes distinct deshielding in the ¹H NMR of the adjacent phenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm).

- HPLC-MS : Employ reverse-phase HPLC coupled with ESI-MS to verify molecular weight (expected [M+H]⁺: ~216.6) and detect impurities.

- Elemental Analysis : Validate empirical formula (C₉H₁₁ClFNO₂) with <1% deviation .

Q. How should researchers assess the compound’s purity for pharmacological studies?

- Methodological Answer : Use HPLC with UV detection at 254 nm (C18 column, isocratic elution with 70:30 acetonitrile/water + 0.1% formic acid). Compare retention times against a certified reference standard. For trace impurities, employ LC-MS/MS in MRM mode. Purity ≥98% is recommended for in vitro assays .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during synthesis?

- Methodological Answer : The α-amino ester group is prone to racemization under basic conditions. To minimize this:

- Use low temperatures (0–5°C) during esterification.

- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF).

- Characterize enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol with 0.1% diethylamine). Compare results with the (R)-enantiomer protocol described for the 2-chlorophenyl analog .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer : Fluorine’s strong electronegativity induces complex coupling patterns. For ambiguous signals:

- Perform 2D NMR (¹H-¹³C HSQC, ¹H-¹⁹F HOESY) to assign overlapping peaks.

- Compare experimental data with computational predictions (DFT calculations at the B3LYP/6-31G* level).

- Investigate potential rotameric forms using variable-temperature NMR (25–60°C) .

Q. What experimental designs are recommended for studying the compound’s metabolic stability?

- Methodological Answer :

- In vitro Microsomal Assay : Incubate the compound (1–10 µM) with liver microsomes (human or rodent) in NADPH-regenerating buffer. Monitor degradation over 60 minutes using LC-MS.

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates.

- Include controls like verapamil (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) .

Q. How can researchers address discrepancies in solubility data across studies?

- Methodological Answer : Solubility varies with pH and counterion. For reproducible results:

- Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).

- Use dynamic light scattering (DLS) to detect aggregation.

- Cross-validate with nephelometry for turbidity thresholds .

Key Notes

- Stereochemical Analysis : Fluorine’s para effect on the phenyl ring alters electronic density, impacting reactivity in downstream derivatization (e.g., amide coupling) .

- Stability : Store lyophilized powder at -20°C under argon; in solution, avoid repeated freeze-thaw cycles to prevent hydrolysis .

- Toxicity Screening : Follow OECD Guideline 423 for acute oral toxicity in rodent models, with doses ranging from 50–500 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.